

Application Notes and Protocols: 3D Microsphere Formation Assay with Falnidamol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Falnidamol is a tyrosine kinase inhibitor (TKI) that has been identified as a potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2][3] The overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy by actively effluxing a wide range of anticancer drugs.[1][2][3] **Falnidamol** has been shown to reverse this resistance, thereby sensitizing MDR cancer cells to conventional chemotherapeutic agents.

Three-dimensional (3D) cell culture models, such as microspheres or spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. These models are invaluable for assessing the efficacy of anticancer drugs and resistance modulators. This document provides detailed application notes and protocols for utilizing a 3D microsphere formation assay to evaluate the ability of **Falnidamol** to overcome ABCB1-mediated multidrug resistance.

Mechanism of Action of Falnidamol in Reversing Multidrug Resistance

Falnidamol reverses ABCB1-mediated MDR by directly binding to the transporter and inhibiting its efflux function.[1][2][3] This leads to an increased intracellular accumulation of

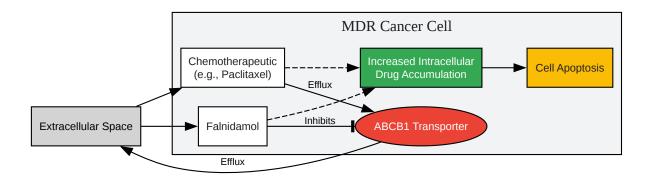




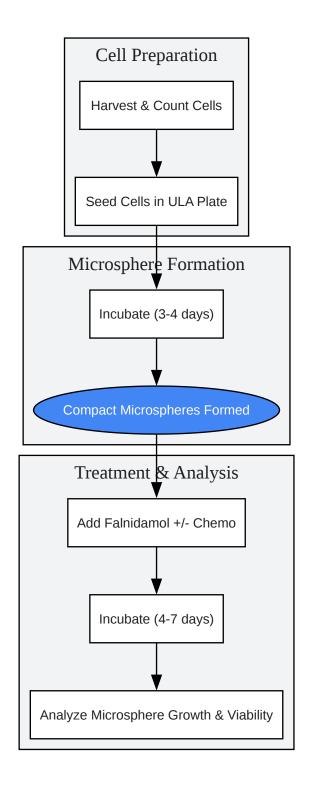


chemotherapeutic drugs that are substrates of ABCB1, ultimately restoring their cytotoxic effects. Mechanistic studies have shown that at concentrations effective for reversing MDR, **Falnidamol** does not alter the expression or cellular localization of the ABCB1 protein.[1] Furthermore, its MDR-reversing activity is independent of the AKT and ERK signaling pathways.[1]









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